3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Description
Properties
IUPAC Name |
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-19(2)26(21,22)20-7-3-4-12(9-20)16-18-17-15(25-16)11-5-6-13-14(8-11)24-10-23-13/h5-6,8,12H,3-4,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMJISUSVVXLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antitumor activities against various cancer cell lines.
Mode of Action
It is known that similar compounds can induce apoptosis and cause cell cycle arrests in cancer cell lines. This suggests that the compound may interact with its targets to disrupt normal cell function and promote cell death.
Biochemical Pathways
The compound may affect the NEDD8/cullin pathway, which is involved in protein degradation. Disruption of this pathway can lead to the accumulation of misfolded proteins, which can trigger cell stress responses and ultimately lead to cell death.
Pharmacokinetics
Similar compounds have shown potent growth inhibition properties with ic 50 values generally below 5 μm against various human cancer cells lines. This suggests that the compound may have good bioavailability and can effectively reach its targets in the body.
Result of Action
The compound’s action results in the induction of apoptosis and cell cycle arrests in cancer cell lines. This leads to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been carried out under dry and deoxygenated nitrogen atmosphere. This suggests that the compound may be sensitive to moisture and oxygen. Additionally, the presence of toxic metal ions in the environment could potentially influence the compound’s action.
Biological Activity
The compound 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide is of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an oxadiazole ring, which are known to contribute to various biological activities. The sulfonamide group enhances solubility and bioavailability.
Anticancer Activity
Numerous studies have reported the anticancer effects of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives synthesized with similar moieties have shown significant cytotoxic effects against various cancer cell lines:
These compounds exhibited stronger cytotoxicity compared to standard drugs like doxorubicin, indicating their potential as effective anticancer agents.
The mechanisms underlying the anticancer activity of this class of compounds often involve:
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis reveals that these compounds can cause cell cycle arrest at specific phases, thereby preventing cancer cell division .
In vitro Studies
In vitro studies have demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For example, in a study assessing various derivatives of benzo[d][1,3]dioxole, it was found that most compounds had IC50 values greater than 150 µM against normal cell lines, indicating low toxicity .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to EGFR and other relevant targets, providing insights into its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules from the evidence, focusing on substituents, physicochemical properties, and biological relevance. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Diversity :
- The target compound’s 1,3,4-oxadiazole core distinguishes it from dihydropyrazole () or pyrazole-thiazole hybrids (). Oxadiazoles generally exhibit higher metabolic stability compared to pyrazoles due to reduced susceptibility to oxidation .
- Sulfonamide groups are shared with 4b and 5h, enhancing solubility and target binding via hydrogen bonding .
Synthetic Efficiency :
- Compound 5h () achieved a 93% yield via Suzuki coupling, suggesting that similar methods could optimize the target compound’s synthesis .
- Dihydropyrazole derivatives () require multi-step syntheses, whereas oxadiazoles may be synthesized in fewer steps using cyclization reactions .
Biological Relevance: Compounds like 102a () demonstrate potent anticancer activity (IC₅₀ = 1.2 µM against HCT-116), linked to the benzo[d][1,3]dioxol-5-yl group’s ability to intercalate DNA or inhibit kinases .
Physicochemical Properties :
- Melting points for dihydropyrazole derivatives () range from 179–214°C, indicating high crystallinity, whereas sulfonamide-oxadiazole hybrids (e.g., 5h) are reported as powders, suggesting variable solubility .
Research Findings and Implications
- Bioactivity : The benzo[d][1,3]dioxol-5-yl group is associated with antimicrobial, anticancer, and kinase inhibitory activities across multiple studies (). Its electron-rich aromatic system may enhance π-π stacking with biological targets .
- Sulfonamide Role: The N,N-dimethylpiperidine-sulfonamide moiety in the target compound likely improves blood-brain barrier penetration compared to non-sulfonamide analogs (e.g., 4b in ) .
- Synthetic Challenges : Oxadiazole synthesis often requires harsh conditions (e.g., POCl₃), but modern methods like microwave-assisted reactions could enhance efficiency .
Q & A
Q. Critical Analytical Techniques :
How do the functional groups in this compound contribute to its biological interactions, and what experimental approaches can validate these roles?
Basic
Methodological Answer:
- Benzo[d][1,3]dioxole : Enhances lipophilicity and enables π–π stacking with aromatic residues in target proteins .
- 1,3,4-Oxadiazole : Acts as a bioisostere for ester/amide groups, improving metabolic stability .
- Sulfonamide : Participates in hydrogen bonding with enzymes (e.g., carbonic anhydrase) .
Q. Validation Approaches :
- Docking Studies : Use software like AutoDock to simulate interactions with targets (e.g., FLAP or antimicrobial enzymes) .
- SAR Analysis : Synthesize analogs lacking specific groups (e.g., replace sulfonamide with methyl) and compare activity .
What in vitro biological activities have been reported for structurally analogous compounds, and how can researchers design initial screening assays for this compound?
Basic
Methodological Answer:
Analogous compounds exhibit:
| Activity | Example Compounds | Assay Type |
|---|---|---|
| Antimicrobial | Oxadiazole-sulfonamide hybrids () | Disc diffusion (zone of inhibition) |
| Anticancer | Piperidine-linked oxadiazoles () | MTT assay (IC₅₀) |
Q. Screening Design :
- Cell-Based Assays : Use human cancer lines (e.g., MCF-7) and bacterial strains (e.g., E. coli).
- Enzyme Inhibition : Test against FLAP or COX-2 via fluorometric assays .
How can structure-activity relationship (SAR) studies be optimized to enhance this compound’s antimicrobial efficacy while minimizing cytotoxicity?
Advanced
Methodological Answer:
Q. Experimental Workflow :
Parallel Synthesis : Generate 10–20 analogs via combinatorial chemistry .
Dual Screening : Test antimicrobial activity (MIC) and cytotoxicity (LD₅₀ in HEK293 cells) .
How can contradictory data on this compound’s biological potency across studies be resolved methodologically?
Advanced
Methodological Answer:
Potential Causes :
Q. Resolution Strategies :
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing .
- HPLC-MS Purity Check : Quantify impurities >0.1% and correlate with activity .
What computational strategies are effective in predicting this compound’s interaction with 5-lipoxygenase-activating protein (FLAP)?
Advanced
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns using GROMACS .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in FLAP’s binding pocket .
Validation : Co-crystallization trials with FLAP (if feasible) or SPR binding assays .
What are the key stability challenges for this compound under physiological conditions, and how can degradation pathways be characterized?
Advanced
Methodological Answer:
Degradation Risks :
Q. Characterization Methods :
- Forced Degradation : Expose to 0.1M HCl (40°C, 24h) and analyze via LC-MS .
- Metabolic Stability : Use human liver microsomes + NADPH, monitor parent compound depletion .
How does this compound compare to its closest structural analogs in terms of pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
Advanced
Methodological Answer:
Comparative Data (Example) :
| Parameter | This Compound | Analog () |
|---|---|---|
| LogP | 2.8 (Predicted) | 3.1 |
| t₁/₂ (Rat) | 6.2h | 4.8h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
